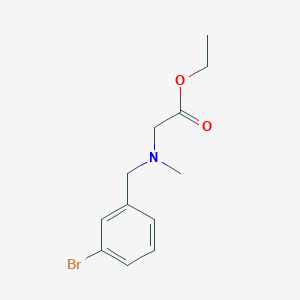
ethyl N-(3-bromobenzyl)-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like vanillin or ethyl acetoacetate. For example, 3-bromo-4,5-dihydroxybenzyl ethyl ether, a compound with potential bioactivities, was synthesized through bromination, demethylation, reduction, and etherification processes starting from vanillin, highlighting a similar synthetic strategy that might be applied to ethyl N-(3-bromobenzyl)-N-methylglycinate (Zhang Li-xin, 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through X-ray diffraction analysis. For instance, the crystal structures of methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenylglycinates were determined, revealing that different alkyl ester groups do not affect the geometry, retaining a synclinal conformation (A. M. González-Cameno et al., 1998). This analysis is crucial for understanding the spatial arrangement of atoms in this compound and its potential interaction with other molecules.
Chemical Reactions and Properties
This compound's reactivity can be inferred from similar compounds. For example, ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate underwent cyclopalladation, indicating the potential for complex formation and reaction with other organic compounds, which is a valuable property in synthetic organic chemistry (N. Barr et al., 1983).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can be crucial for the application of this compound. These properties are often determined experimentally through methods like X-ray crystallography or spectroscopy, as seen in studies of similar compounds, providing insight into the conditions needed for storage and application of these chemicals.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are essential for utilizing this compound in synthesis and material science. For example, the study of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate offers insights into the Knoevenagel condensation reaction and other chemical reactions that could be relevant for understanding and applying this compound (Ajay Kumar Kariyappa et al., 2016).
properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)9-14(2)8-10-5-4-6-11(13)7-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFYTNORUYXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
![2-hydrazino-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5678108.png)

![[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5678140.png)

![2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide](/img/structure/B5678153.png)


![1-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5678185.png)

![9-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678195.png)